

Preliminary Studies on the Therapeutic Potential of Regelinol: A Technical Whitepaper

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Compound of Interest

Compound Name: *Regelinol*

Cat. No.: *B1679257*

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For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive overview of the preliminary preclinical investigations into **Regelinol**, a novel synthetic compound. The enclosed data summarizes the current understanding of **Regelinol**'s bioactivity, mechanism of action, and potential therapeutic applications in oncology and inflammatory diseases. This whitepaper is intended to serve as a technical guide for researchers and professionals in the field of drug development, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways. All data presented herein is from in vitro and in vivo preclinical models and should be considered preliminary.

Introduction

Regelinol is a novel small molecule compound identified through high-throughput screening for its potent anti-proliferative and anti-inflammatory properties. Its unique chemical structure suggests a multi-faceted mechanism of action, positioning it as a promising candidate for further investigation in various pathological conditions, particularly those driven by aberrant cellular growth and chronic inflammation. This document outlines the foundational studies that characterize the initial therapeutic profile of **Regelinol**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on **Regelinol**.

Table 1: In Vitro Cytotoxicity of **Regelinol** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM) after 48h
A549	Lung Carcinoma	12.5 ± 1.8
MCF-7	Breast Adenocarcinoma	8.2 ± 0.9
PC-3	Prostate Adenocarcinoma	15.1 ± 2.3
HCT116	Colorectal Carcinoma	10.7 ± 1.5

IC₅₀ values represent the concentration of **Regelinol** required to inhibit 50% of cell growth.

Table 2: Anti-inflammatory Activity of **Regelinol** in LPS-Stimulated Murine Macrophages (RAW 264.7)

Biomarker	Regelinol Concentration (μM)	Inhibition (%)
Nitric Oxide (NO)	10	65.8 ± 5.2
TNF-α	10	58.3 ± 4.7
IL-6	10	72.1 ± 6.1

Data represents the percentage inhibition of the respective inflammatory mediator compared to the vehicle control.

Table 3: Pharmacokinetic Profile of **Regelinol** in Sprague-Dawley Rats (10 mg/kg, IV)

Parameter	Value
Half-life ($t_{1/2}$)	6.8 h
Volume of Distribution (Vd)	2.5 L/kg
Clearance (CL)	0.36 L/h/kg
Bioavailability (Oral)	25%

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Human cancer cell lines (A549, MCF-7, PC-3, HCT116) were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Cells were treated with varying concentrations of **Regelinol** (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.
- **MTT Incubation:** 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Measurement of Inflammatory Mediators

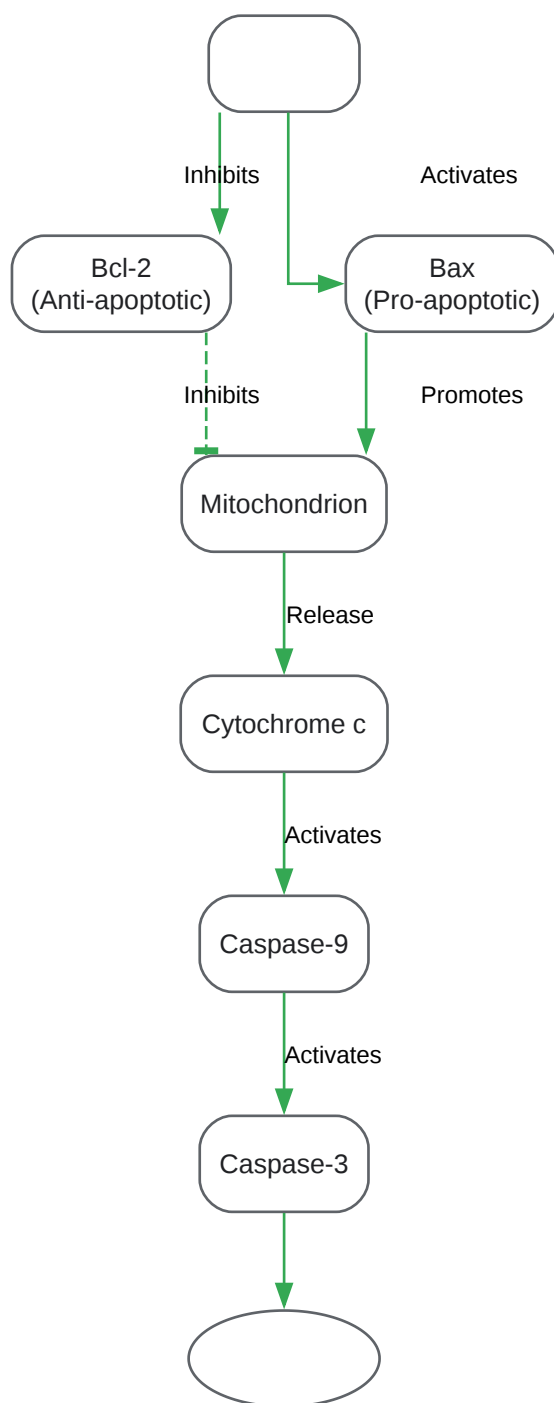
- **Cell Culture and Stimulation:** RAW 264.7 murine macrophages were seeded in 24-well plates and allowed to adhere. The cells were then pre-treated with **Regelinol** (10 µM) or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

- Nitric Oxide (NO) Quantification: The concentration of nitrite in the culture supernatants was measured as an indicator of NO production using the Griess reagent. Absorbance was read at 540 nm.
- Cytokine Analysis (ELISA): The concentrations of TNF- α and IL-6 in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction Pathway

Preliminary studies suggest that **Regelinol** induces apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

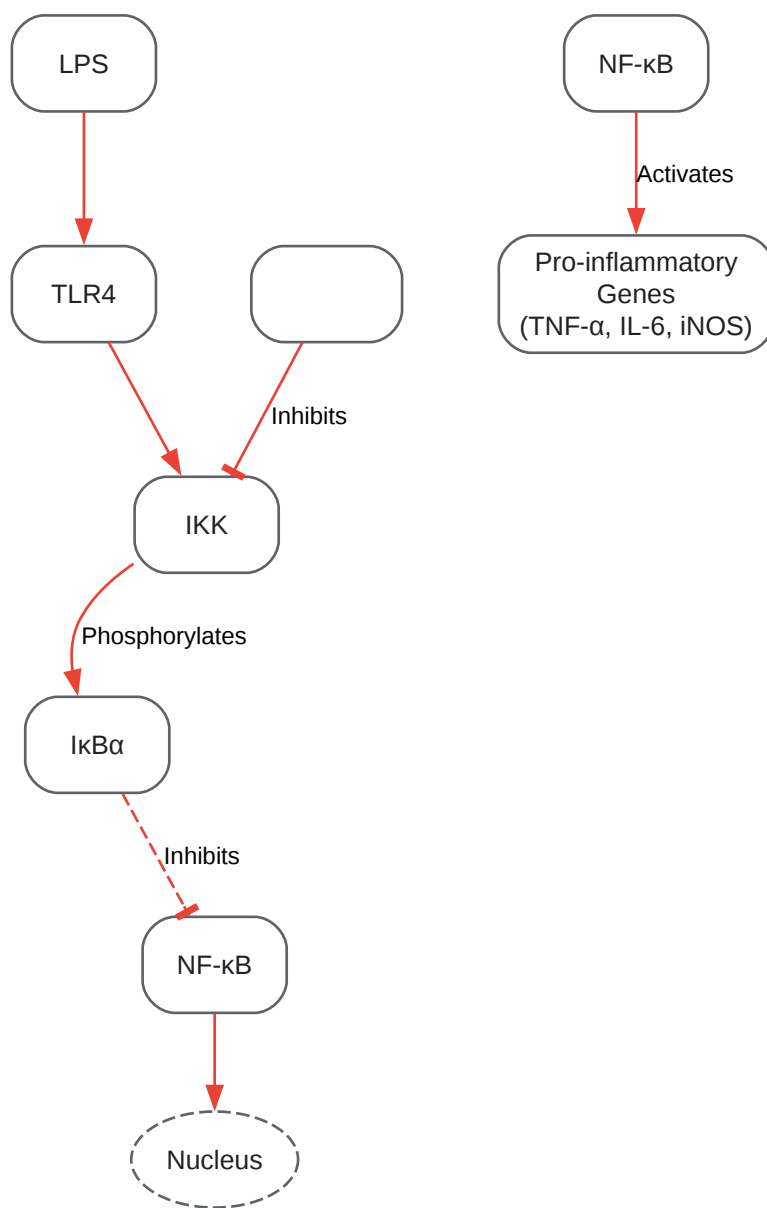


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Caption: Proposed intrinsic apoptosis pathway induced by **Regelinol**.

Anti-inflammatory Signaling Pathway

Regelinol has been observed to exert its anti-inflammatory effects by inhibiting the NF- κ B signaling pathway, a key regulator of pro-inflammatory gene expression.

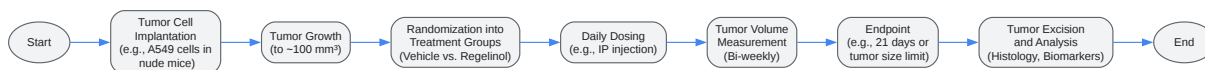


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Caption: Inhibition of the NF- κ B inflammatory pathway by **Regelinol**.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the general workflow for assessing the in vivo anti-tumor efficacy of **Regelinol** in a mouse xenograft model.



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